H-Gly-Lys-OH-2HCl
Overview
Description
H-Gly-Lys-OH-2HCl, also known as Glycyllysine dihydrochloride, is a dipeptide composed of the amino acids glycine and lysine . It has a molecular formula of C8H17N3O3·2HCl and a molecular weight of 276.2 g/mol .
Synthesis Analysis
The synthesis of a similar tripeptide, H-Lys-Lys-Gly-OH, has been reported . The process involved extending the peptide chain from the C-terminus by synthesizing N2, N6-dicarbobenzoxylysine and N6-carbobenzoxylysine methyl ester hydrochloride and condensing them by the mixed anhydride method . The next step consisted of obtaining glycine benzyl ester hydrochloride and condensing it with N2, N6-dicarbobenzoxylysine hydrazide to produce the protected target tripeptide . The final step involved removing the protection using hydrogenolysis over a Ni-Re catalyst .Chemical Reactions Analysis
The synthesis process of a similar tripeptide, H-Lys-Lys-Gly-OH, involves several chemical reactions including the formation of peptide bonds using mixed anhydride and azide methods . The free tripeptide was obtained via hydrogenolysis over a Ni catalyst .Scientific Research Applications
NMR Chemical Shifts in Peptide Studies
- Carbon-13 NMR chemical shifts of amino acid residues in peptides similar to H-Gly-Lys-OH-2HCl have been measured, providing valuable information for conformational studies of polypeptides (Richarz & Wüthrich, 1978).
- 1H-nmr parameters of amino acid residues in peptides including H-Gly-Lys-OH-2HCl were measured, aiding in understanding the influence of amino acid residues on peptide properties (Bundi & Wüthrich, 1979).
Peptide Synthesis and Biological Activity
- Developments in the synthesis and biological activity of Gly-His-Lys derivatives, including those structurally similar to H-Gly-Lys-OH-2HCl, have been a subject of extensive research, especially in medicine and dermatology (Kukowska & Dzierzbicka, 2014).
- Synthesis methods for cyclic peptide polyamines, like cyclo-(Lys-Lys-Gly)2, offer insights into the efficient preparation of complex peptides related to H-Gly-Lys-OH-2HCl (Bailey & Crofts, 1992).
Interaction with Metal Ions
- The tripeptide H-Gly-His-Lys-OH (GHL), similar to H-Gly-Lys-OH-2HCl, has been shown to modulate growth and viability of various cell types, potentially through complexation with metal ions like copper and iron (Pickart & Thaler, 1980).
Hydrogen Bonding and Protein Structure
- Easily polarizable hydrogen bonds between side chains in proteins, involving residues like Lys and Gly, are essential for understanding protein folding and function, relevant to peptides such as H-Gly-Lys-OH-2HCl (Kristof & Zundel, 1980).
Crystal Structure and Molecular Packing
- The crystal structure of a collagen-like peptide with a charged pair, including residues like Lys and Gly, provides insights into the molecular packing and interaction, which can be extrapolated to the understanding of peptides like H-Gly-Lys-OH-2HCl (Kramer et al., 2000).
Safety And Hazards
Future Directions
The synthesis of a similar tripeptide, H-Lys-Lys-Gly-OH, was focused on the development of a synthesis for a tripeptide containing the amino acids lysine (Lys) and glycine that could be used to improve protein metabolism in mammals . This suggests potential future directions in the development of peptides for biological applications.
properties
IUPAC Name |
(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3.2ClH/c9-4-2-1-3-6(8(13)14)11-7(12)5-10;;/h6H,1-5,9-10H2,(H,11,12)(H,13,14);2*1H/t6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGICWHRIZBISV-ILKKLZGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Lys-OH-2HCl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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